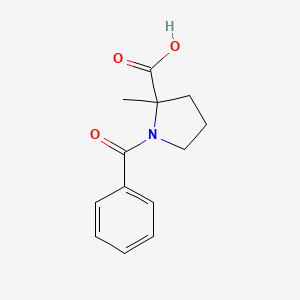

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt is a chemical compound with the molecular formula C16H20NNaO5 . It is also known by other names such as Surface Active Monomer NTG-GMA Sodium Salt, Sodium 2- (N- [2-hydroxy-3- (2-methylprop-2-enoyloxy)propyl]-4-methyl-anilino)acetate, and N- (2-Hydroxy-3- ( (2-Methyl-1-Oxo-2- Propenyl)Oxy)Propyl)-N-Tolyl Glycine Sodium Salt .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 0 . Other physical and chemical properties such as its melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Dental Materials : A study by Wang & Yamauchi (2022) found that a hydrolytically stable, ether-based primer containing Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt, exhibited compatibility with both methacrylate-based adhesives and ether-based adhesives. This primer showed improved dentin infiltration and bonding strength, suggesting its potential for developing dental restorative materials with extended service life.

Herbicide Research : Keeley, Thullen, & Carter (1987) compared the effectiveness of several herbicides, including glyphosate (which contains a similar glycine derivative), in controlling johnsongrass in cotton fields. Their research, published in Weed Science, showed that sethoxydim was more successful than glyphosate in protecting yields of cotton and reducing populations of rhizome johnsongrass over time.

Pharmacology : Naydenova et al. (2007) in their study published in Amino Acids synthesized α-ethyl-N-(phosphonomethyl) glycine and tested its cytotoxicity, clastogenic, and antiproliferative effects. This research contributes to understanding the potential pharmacological applications of glycine derivatives.

Chemical Synthesis : A study by Penso et al. (2003) in the European Journal of Organic Chemistry demonstrated the use of glycine derivatives in the chemoselective synthesis of arylsulfonamido esters, showcasing its application in organic synthesis.

Environmental Science : Malone et al. (2004) studied the transport of glyphosate and other herbicides through field lysimeters, as detailed in Journal of environmental quality. This study helps understand the environmental impact of herbicides containing glycine derivatives.

Safety and Hazards

Propriétés

IUPAC Name |

sodium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5.Na/c1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONYCYHKPXRXCZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

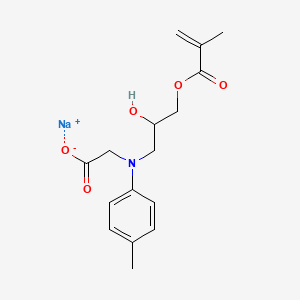

CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338048 |

Source

|

| Record name | N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133736-31-9 |

Source

|

| Record name | N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.